4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile
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Overview
Description
4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile is a complex organic compound that features a thiazole ring, a nitrile group, and two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with protein synthesis. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide: Another thiazole derivative with antimicrobial properties.
4-Chlorophenacyl Bromide: Used in organic synthesis and has similar structural features.
Uniqueness
4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile is unique due to its combination of a thiazole ring, nitrile group, and chlorophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8Cl2N2OS |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
(Z)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-5-12(18)10(6-16)13-17-11(7-19-13)8-1-3-9(15)4-2-8/h1-4,7,18H,5H2/b12-10- |
InChI Key |
RDCSZYFUQJRRBB-BENRWUELSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C(/CCl)\O)/C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=C(CCl)O)C#N)Cl |
Origin of Product |
United States |
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